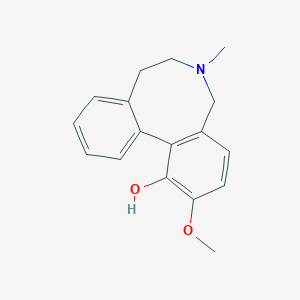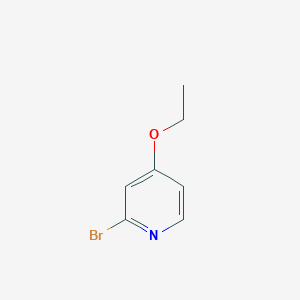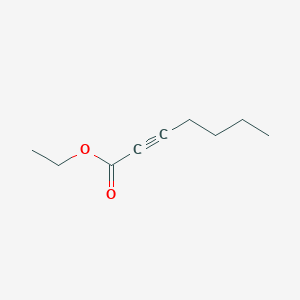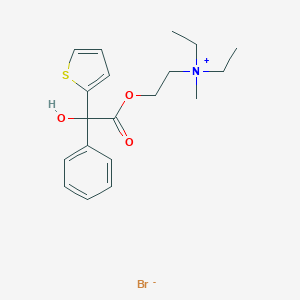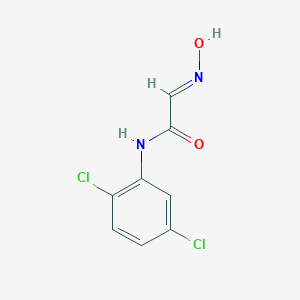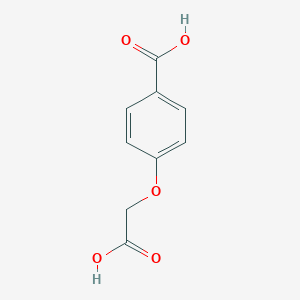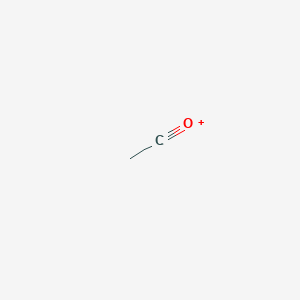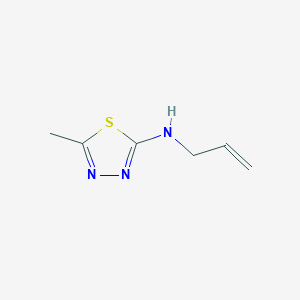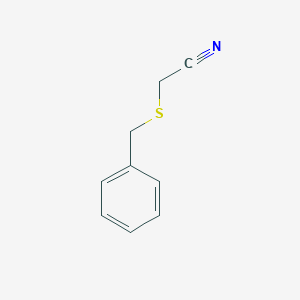
2-Chloro-3-methoxy-1,4-naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-methoxy-1,4-naphthoquinone (CMNQ) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CMNQ is a derivative of 1,4-naphthoquinone, a natural compound found in various plants and fungi. The synthesis of CMNQ involves the introduction of a chlorine atom and a methoxy group to the naphthoquinone ring, resulting in a compound with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-methoxy-1,4-naphthoquinone involves its interaction with biological molecules, particularly proteins and enzymes. 2-Chloro-3-methoxy-1,4-naphthoquinone has been shown to inhibit the activity of several enzymes, including topoisomerase II and thioredoxin reductase. Additionally, 2-Chloro-3-methoxy-1,4-naphthoquinone can bind to proteins and disrupt their function, leading to cellular damage and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-3-methoxy-1,4-naphthoquinone are complex and depend on the concentration of the compound and the type of cell or tissue being studied. In general, 2-Chloro-3-methoxy-1,4-naphthoquinone has been shown to induce oxidative stress and DNA damage, leading to cell death. However, 2-Chloro-3-methoxy-1,4-naphthoquinone can also activate certain cellular pathways that promote cell survival and proliferation. These effects may be related to the concentration and duration of exposure to 2-Chloro-3-methoxy-1,4-naphthoquinone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Chloro-3-methoxy-1,4-naphthoquinone in lab experiments is its ability to interact with biological molecules in a specific and predictable manner. This makes it a useful tool for studying the function of enzymes and proteins. Additionally, 2-Chloro-3-methoxy-1,4-naphthoquinone has been shown to have anticancer properties, making it a potential candidate for developing new cancer therapies.
However, there are also limitations to using 2-Chloro-3-methoxy-1,4-naphthoquinone in lab experiments. One of the main limitations is its potential toxicity to cells and tissues. 2-Chloro-3-methoxy-1,4-naphthoquinone can induce oxidative stress and DNA damage, leading to cell death. Additionally, the synthesis of 2-Chloro-3-methoxy-1,4-naphthoquinone is complex and requires several steps, which can be time-consuming and costly.
Direcciones Futuras
There are several future directions for research on 2-Chloro-3-methoxy-1,4-naphthoquinone. One area of interest is the development of new anticancer drugs based on the structure of 2-Chloro-3-methoxy-1,4-naphthoquinone. Researchers are also investigating the potential use of 2-Chloro-3-methoxy-1,4-naphthoquinone in other diseases, such as neurodegenerative disorders. Additionally, studies are being conducted to better understand the mechanism of action of 2-Chloro-3-methoxy-1,4-naphthoquinone and its effects on cellular pathways.
Métodos De Síntesis
The synthesis of 2-Chloro-3-methoxy-1,4-naphthoquinone involves several steps, starting with the reaction of 2-hydroxy-1,4-naphthoquinone with thionyl chloride to form 2-chloro-1,4-naphthoquinone. This intermediate is then reacted with methanol in the presence of a strong acid catalyst to yield 2-Chloro-3-methoxy-1,4-naphthoquinone. The overall yield of this reaction is moderate, but the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2-Chloro-3-methoxy-1,4-naphthoquinone has been used in various scientific research applications due to its ability to interact with biological molecules. One of the most promising applications of 2-Chloro-3-methoxy-1,4-naphthoquinone is in the field of cancer research. Studies have shown that 2-Chloro-3-methoxy-1,4-naphthoquinone can induce cell death in cancer cells by disrupting the mitochondrial membrane potential and increasing the production of reactive oxygen species. This makes 2-Chloro-3-methoxy-1,4-naphthoquinone a potential candidate for developing new anticancer drugs.
Propiedades
Número CAS |
15707-32-1 |
|---|---|
Nombre del producto |
2-Chloro-3-methoxy-1,4-naphthoquinone |
Fórmula molecular |
C11H7ClO3 |
Peso molecular |
222.62 g/mol |
Nombre IUPAC |
2-chloro-3-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7ClO3/c1-15-11-8(12)9(13)6-4-2-3-5-7(6)10(11)14/h2-5H,1H3 |
Clave InChI |
MLABDRCTCNEFPX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
SMILES canónico |
COC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Otros números CAS |
15707-32-1 |
Sinónimos |
2-Chloro-3-methoxy-1,4-naphthoquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



